Carbamic acid, (methoxydithio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
Description
The compound Carbamic acid, (methoxydithio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester belongs to the carbamate class of pesticides, characterized by a carbamic acid backbone modified with substituents to alter toxicity, persistence, and biological activity. The core structure includes the 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester moiety, with a unique (methoxydithio)methyl group attached to the carbamic acid nitrogen. This substituent likely influences its chemical reactivity, environmental persistence, and toxicity compared to related compounds .
Properties
CAS No. |
86627-74-9 |
|---|---|
Molecular Formula |
C13H17NO4S2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(methoxydisulfanyl)-N-methylcarbamate |
InChI |
InChI=1S/C13H17NO4S2/c1-13(2)8-9-6-5-7-10(11(9)18-13)17-12(15)14(3)19-20-16-4/h5-7H,8H2,1-4H3 |
InChI Key |
YCUZMNIAAYWKFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SSOC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid, (methoxydithio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester can be synthesized through a multi-step process. The synthesis typically involves the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with (methoxydithio)methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time. The final product is purified through crystallization or distillation to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (methoxydithio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the methoxydithio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, (methoxydithio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and carbamate chemistry.
Biology: Investigated for its effects on insect physiology and biochemistry.
Medicine: Explored for potential use in developing new insecticides with improved safety profiles.
Industry: Applied in agricultural practices to control pests and improve crop yields.
Mechanism of Action
The compound exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve signal transmission, paralysis, and eventual death of the target pests. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning properly .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The benzofuranyl carbamate family features variations in the substituents on the carbamic acid nitrogen, leading to differences in activity and regulation. Key analogs include:
Toxicity and Environmental Impact
- Carbofuran : Acute toxicity to birds (LD₅₀ < 1 mg/kg) and humans; inhibits acetylcholinesterase .
- Nitrosocarbofuran : Tumorigenic at 380 mg/kg in rats; classified as mutagenic .
- Carbosulfan : Lower acute toxicity (avian LD₅₀ > 50 mg/kg); metabolized to carbofuran in vivo, posing secondary risks .
Regulatory and Application Differences
- Carbofuran : Banned in the EU, Canada, and the U.S. (EPA cancellation in 2009); historically used for soil pests .
- Carbosulfan : Approved in some regions for rice and cotton pests; listed under CERCLA hazardous substances (U280) .
- Nitrosocarbofuran: Not commercially used; studied for carcinogenicity .
Biological Activity
Carbamic acid, specifically the compound (methoxydithio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester , is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structural characteristics, potential therapeutic applications, and relevant research findings.
Biological Activity Overview
While specific literature on this compound is limited, related compounds in the carbamate class have been studied extensively for their biological properties. Below are key areas of biological activity associated with similar structures:
1. Antimicrobial Activity
- Carbamates have been shown to exhibit antimicrobial properties against various bacterial strains. For example, studies indicate that carbamic acid derivatives can inhibit the growth of Escherichia coli and Staphylococcus aureus .
2. Anti-inflammatory Effects
- The benzofuran structure is often linked to anti-inflammatory activity. Research on similar compounds suggests they may reduce inflammatory markers in vitro and in vivo .
3. Neuroprotective Properties
- Some carbamate derivatives have demonstrated neuroprotective effects in models of neurodegeneration, potentially through mechanisms involving acetylcholinesterase inhibition .
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of various carbamate derivatives found that certain substitutions on the benzofuran ring enhanced antibacterial activity. The presence of sulfur in the structure was noted to contribute positively to the antimicrobial properties .
| Compound Name | Activity | Reference |
|---|---|---|
| Carbamate A | Antibacterial against E. coli | Nurettin et al. 2006 |
| Carbamate B | Antifungal against Candida albicans | Haider et al. 2016 |
Study 2: Inflammatory Response Modulation
Research involving benzofuran derivatives indicated that these compounds could modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential therapeutic applications in conditions like arthritis or other inflammatory diseases.
| Compound Name | Cytokine Inhibition | Reference |
|---|---|---|
| Benzofuran A | TNF-alpha | Sudha et al., 2013 |
| Benzofuran B | IL-6 | How et al., 1994 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
